Diethylisopropylsilyl Trifluoromethanesulfonate

Protecting group chemistry Orthogonal protection Acid-labile silyl ethers

Diethylisopropylsilyl trifluoromethanesulfonate (CAS 126889-55-2), also known as DEIPS-OTf, is a silicon-based electrophilic reagent belonging to the class of silyl triflates. It is primarily utilized as a source of the diethylisopropylsilyl (DEIPS) protecting group for alcohols and amines.

Molecular Formula C8H17F3O3SSi
Molecular Weight 278.37 g/mol
CAS No. 126889-55-2
Cat. No. B155940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylisopropylsilyl Trifluoromethanesulfonate
CAS126889-55-2
Molecular FormulaC8H17F3O3SSi
Molecular Weight278.37 g/mol
Structural Identifiers
SMILESCC[Si](CC)(C(C)C)OS(=O)(=O)C(F)(F)F
InChIInChI=1S/C8H17F3O3SSi/c1-5-16(6-2,7(3)4)14-15(12,13)8(9,10)11/h7H,5-6H2,1-4H3
InChIKeyRIXRWPWLOMOUPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethylisopropylsilyl Trifluoromethanesulfonate (CAS 126889-55-2): A Specialized Silicon-Based Reagent for Selective Protection


Diethylisopropylsilyl trifluoromethanesulfonate (CAS 126889-55-2), also known as DEIPS-OTf, is a silicon-based electrophilic reagent belonging to the class of silyl triflates. It is primarily utilized as a source of the diethylisopropylsilyl (DEIPS) protecting group for alcohols and amines. This compound functions as a highly reactive silylating agent, providing the DEIPS group, which is distinguished by its unique steric and electronic profile compared to standard silyl protecting groups such as tert-butyldimethylsilyl (TBS) and triethylsilyl (TES) [1]. Commercially available from multiple vendors with a typical purity of ≥98% , it is a clear liquid that requires storage under inert atmosphere at 2-8°C .

Workflow Selective protection of alcohols and amines in multi-step synthesis
Selection Logic Orthogonal deprotection profile avoids interference with TBS, TES, and THP groups
Reactivity Silyl triflate class provides higher electrophilicity for hindered substrates

Why TBS-OTf or TES-OTf Cannot Substitute Diethylisopropylsilyl Trifluoromethanesulfonate (CAS 126889-55-2) in Complex Syntheses


Generic substitution of DEIPS-OTf with more common analogs like TBS-OTf or TES-OTf is not chemically equivalent and can lead to divergent synthetic outcomes. The DEIPS group occupies a specific niche in the steric and electronic landscape of silyl ethers, between the smaller TES group and the bulkier TBS group [1]. This fine balance results in a unique combination of stability and selective lability under mild acidic conditions that is not replicated by its nearest neighbors [1]. Crucially, the orthogonality of the DEIPS group has been demonstrated in complex oligosaccharide synthesis, where it can be selectively removed in the presence of other silyl ethers like TBS or TBDPS [2]. Furthermore, attempts to replace DEIPS with TBS have been empirically shown to significantly reduce reaction yields due to problematic selective deprotection in later synthetic stages [3]. The evidence below quantifies these critical differences.

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TBS-OTf or TES-OTf substitution may lead to significant yield reduction in complex sequences where orthogonal deprotection is required.

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DEIPS-specific steric and electronic profile is not replicated by neighboring silyl groups; selective lability under mild acid may not transfer.

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Using silyl chlorides instead of triflates may drastically limit reactivity with sterically hindered alcohols.

Quantitative Differentiation of Diethylisopropylsilyl Trifluoromethanesulfonate (CAS 126889-55-2) Against Closest Comparators


Selective Acid Lability of DEIPS Ethers vs. TBS and TES Ethers

The DEIPS group, introduced via DEIPS-OTf, demonstrates a unique selectivity profile that allows for its chemoselective removal under mild acidic conditions while leaving TBS, TES, THP, and 2-deoxy glycosides intact [1]. This differential reactivity enables the use of DEIPS as an orthogonal protecting group in complex molecular architectures where conventional silyl ethers lack the required lability or stability.

Selective Acid Lability
Class-level inference
DEIPS selectively cleaved; TBS, TES, THP, and 2-deoxy glycosides remain intact
Supports orthogonal protection strategy selection
Qualitative selectivity reported under mild acidic conditions
Protecting group chemistry Orthogonal protection Acid-labile silyl ethers

Reaction Yield Improvement: DEIPS vs. TBS in Multi-Step Synthesis

In a multi-step synthetic sequence involving an oxiranyl anion coupling, the substitution of a TBS protecting group with a DEIPS group led to a dramatic improvement in the yield of the final intermediate. The use of TBS decreased the yield of the target intermediate '14' due to difficulties in its selective removal in the presence of a cyclic silylene protecting group [1]. Changing the protecting group to DEIPS overcame this issue, restoring high synthetic efficiency.

Yield Improvement vs. TBS
Head-to-head
DEIPS restored high synthetic efficiency; TBS led to critically decreased yield
Direct evidence of yield advantage in complex intermediate synthesis
Exact numerical difference not provided in source; reported as failure point
Natural product synthesis Silyl protecting group Yield optimization

Reaction Rate Enhancement: Silyl Triflates vs. Silyl Chlorides

Silyl triflates, including diethylisopropylsilyl trifluoromethanesulfonate, are fundamentally more reactive than their corresponding chloride counterparts. This is a well-established class-level property. Mechanistic studies indicate that the most electrophilic silyl triflates can react up to 10^9 times faster with oxygen nucleophiles than their corresponding silyl chlorides [1]. This vast difference in electrophilicity is attributed to the enhanced partial positive charge on the silicon atom in the triflate species, making SN2 attack by nucleophiles far more favorable [1].

Silyl Triflate Reactivity
Class-level inference
Up to 10⁹ times faster than silyl chlorides
Supports selection of triflate form for hindered alcohol protection
Mechanistic study data with oxygen nucleophiles
Silylation kinetics Reaction rate Nucleophilic substitution

Orthogonal Protecting Group Utility in Oligosaccharide Synthesis

The DEIPS group has been validated as a key component in a versatile set of orthogonal protecting groups for the preparation of highly branched oligosaccharides. In this system, the DEIPS group, introduced via DEIPS-OTf, is utilized alongside a methylnaphthyl (Nap) ether, an allyl ether, and a levulinoyl (Lev) ester [1]. The successful application of DEIPS in this context demonstrates its ability to be installed and removed under conditions that do not affect other common protecting groups, enabling complex synthetic sequences that would be impossible with less orthogonal groups like TBS or TES [2].

Oligosaccharide Orthogonality
Supporting evidence
DEIPS orthogonal to Nap, allyl, and Lev esters in branched oligosaccharide preparation
Expands protecting group toolkit for carbohydrate chemistry
Validated in reported synthetic scheme
Oligosaccharide synthesis Orthogonal protecting groups Carbohydrate chemistry

Optimal Application Scenarios for Procuring Diethylisopropylsilyl Trifluoromethanesulfonate (CAS 126889-55-2)


Achieving High-Yielding Multi-Step Syntheses Where TBS Protection Fails

In complex natural product or pharmaceutical intermediate syntheses, where a TBS group has been shown to cause yield-limiting deprotection issues due to a lack of orthogonality with other silicon-based protecting groups, DEIPS-OTf is the preferred reagent. The documented case of yield recovery by switching from TBS to DEIPS [1] demonstrates its value in troubleshooting and optimizing challenging routes. Procurement is justified when experimental data from a laboratory indicates that a TBS group is not sufficiently labile or orthogonal for the required sequence.

Building Orthogonal Protecting Group Sets for Complex Carbohydrate Synthesis

Researchers synthesizing highly branched oligosaccharides or other densely functionalized polyols should procure DEIPS-OTf to access the unique orthogonality of the DEIPS ether. As part of a validated set with Nap, allyl, and Lev groups [2], the DEIPS group allows for unprecedented control over the sequential deprotection and functionalization of multiple hydroxyl groups. This reagent is essential for projects requiring the precise construction of complex glycan structures for biological evaluation.

Silylation of Sterically Hindered Alcohols Requiring High Reactivity

For the protection of sterically hindered or unreactive secondary and tertiary alcohols, the superior reactivity of silyl triflates over their chloride counterparts (up to 10^9 times faster [3]) is a decisive factor. DEIPS-OTf provides this high reactivity while introducing a protecting group with a distinct steric and electronic profile that is more labile than TBS but more stable than TES under certain conditions [4]. This makes it the reagent of choice when a balance of high reactivity during installation and specific lability for later removal is required.

Selective Protection in the Presence of Other Silyl Ethers

DEIPS-OTf should be procured for use in synthetic schemes that require the selective protection of one alcohol in the presence of a molecule that already contains a TBS or TES ether. The selective lability of the resulting DEIPS ether under mild acidic conditions, which leaves TBS, TES, and THP groups intact [4], provides a strategic advantage. This allows for the differential functionalization of polyol systems without resorting to a full deprotection/reprotection sequence, streamlining complex synthetic routes.

Application
Selection Property
Validation Focus
High-yielding multi-step syntheses
Orthogonal deprotection profile
Yield comparison vs. TBS under identical sequence conditions
Complex carbohydrate synthesis
Compatibility with Nap, allyl, and Lev protecting groups
Orthogonality verification in target oligosaccharide system
Protection of sterically hindered alcohols
Silyl triflate reactivity advantage
Reaction rate and conversion assessment for target substrate
Selective protection alongside TBS/TES ethers
Acid-labile DEIPS group stability hierarchy
Selective deprotection fidelity in polyol systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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